(2E,5Z)-3-allyl-5-(4-(dimethylamino)benzylidene)-2-(phenylimino)thiazolidin-4-one
Description
The compound (2E,5Z)-3-allyl-5-(4-(dimethylamino)benzylidene)-2-(phenylimino)thiazolidin-4-one belongs to the thiazolidinone class, characterized by a five-membered heterocyclic core with sulfur and nitrogen atoms. Its structural uniqueness arises from the (E,Z)-configured imine and benzylidene groups, an allyl substituent at position 3, and a 4-dimethylaminobenzylidene moiety at position 3. These features influence its physicochemical properties and biological activity.
Properties
IUPAC Name |
(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-2-phenylimino-3-prop-2-enyl-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3OS/c1-4-14-24-20(25)19(15-16-10-12-18(13-11-16)23(2)3)26-21(24)22-17-8-6-5-7-9-17/h4-13,15H,1,14H2,2-3H3/b19-15-,22-21? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNNWZCSDDIEDNV-YAEVEYJCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=NC3=CC=CC=C3)S2)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=NC3=CC=CC=C3)S2)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Reaction Conditions
- Catalysts : SILLP () vs. piperidine/glacial acetic acid ().
- Solvents: Ethanol () vs. toluene ().
- Yields : Reported yields for analogs range from 77% to 92% , suggesting efficient protocols for the target compound under optimized conditions.
Structural Features
Stereochemistry and Bonding
- Configuration : The (2E,5Z) configuration is critical for planarity and conjugation. X-ray data for analogs confirm Z-configuration at C5 via C8–C9 bond lengths (~1.33 Å for C8–C9–S2 in ) .
- Key Bond Lengths: N2–C14 (imine): 1.259 Å () vs. ~1.26–1.30 Å in other analogs . Thiazolidinone ring: Planar due to conjugation between C=O and N–C=S groups .
Substituent Effects
- 4-Dimethylaminobenzylidene (Position 5): Enhances electron density vs. 4-methylthio () or 4-fluoro () substituents, influencing electronic spectra and reactivity .
Physicochemical Properties
Thermal Stability
Spectral Data
Pharmacological Potential
- Antimicrobial Activity: Thiazolidinones with 4-dimethylamino groups () show enhanced activity due to improved membrane penetration .
- Enzyme Inhibition: The dimethylamino group may enhance α-amylase/α-glucosidase inhibition compared to morpholinoimino () or methylthio () analogs .
- Antiarrhythmic Effects: Analogous compounds (e.g., 8b in ) demonstrate activity linked to the thiazolidinone moiety and substituent electronics .
Structure-Activity Relationships (SAR)
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